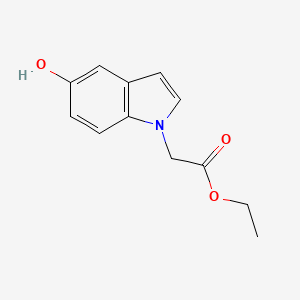
(5-Hydroxy-indol-1-yl)-acetic acid ethyl ester
Cat. No. B8302873
M. Wt: 219.24 g/mol
InChI Key: FKMUOQRGDODMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528160B2
Procedure details


(5-Benzyloxy-indol-1-yl)-acetic acid ethyl ester (3.49 g, 11.31 mmol) is dissolved in EtOH (50 mL) and glacial acetic acid is added (2.0 mL). Palladium on carbon (20% by wt., 0.700 g) is then added to the homogenous solution, and a hydrogen filled balloon is connected to the round bottom flask. A vacuum is created within the flask until the ethanol began to bubble, and the hydrogen allowed to enter the flask; this procedure is repeated three times, then the reaction is left to stir at room temperature overnight. Upon completion, the reaction is diluted with DCM (200 mL), and water (100 mL) is added. The mixture is filtered through a celite plug and the two phases are separated. The organic layer is washed with brine (2×75 mL), then dried over anhydrous magnesium sulfate, and concentrated to yield the title compound (2.42 g) in 98% yield. The residual acetic acid is removed by flash column chromatography.
Name
(5-Benzyloxy-indol-1-yl)-acetic acid ethyl ester
Quantity
3.49 g
Type
reactant
Reaction Step One






Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([O:15]CC3C=CC=CC=3)=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:2].C(O)(=O)C.[H][H]>CCO.[Pd]>[CH2:1]([O:3][C:4](=[O:23])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([OH:15])=[CH:12][CH:13]=2)[CH:8]=[CH:7]1)[CH3:2]
|
Inputs


Step One
|
Name
|
(5-Benzyloxy-indol-1-yl)-acetic acid ethyl ester
|
|
Quantity
|
3.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN1C=CC2=CC(=CC=C12)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to bubble
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction is left
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion, the reaction is diluted with DCM (200 mL), and water (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered through a celite plug
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the two phases are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with brine (2×75 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CN1C=CC2=CC(=CC=C12)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.42 g | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
